molecular formula C19H19NO6S B7009432 N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7009432
M. Wt: 389.4 g/mol
InChI Key: KHXVPJXGWIJTRM-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-24-18(12-8-9-25-11-12)19(21)20-27(22,23)13-6-7-15-14-4-2-3-5-16(14)26-17(15)10-13/h2-7,10,12,18H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVPJXGWIJTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting with the formation of the dibenzofuran core. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The subsequent steps involve sulfonylation, methoxylation, and acetamide formation under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields . The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dibenzofuran-3-ylsulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for further research and development.

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